molecular formula C28H26N2O5 B3005738 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 897617-79-7

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B3005738
CAS No.: 897617-79-7
M. Wt: 470.525
InChI Key: KEVUPEZLLLYHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C28H26N2O5 and its molecular weight is 470.525. The purity is usually 95%.
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Biological Activity

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 354.40 g/mol. The structure includes a quinoline core substituted with ethoxy and phenyl groups, which may influence its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Anticancer Activity : Quinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated that related compounds can inhibit tubulin polymerization, leading to reduced mitotic activity in cancer cells .
  • Antimicrobial Properties : Some quinoline derivatives exhibit antimicrobial activity against a range of pathogens. This is often attributed to their ability to interfere with bacterial DNA synthesis or disrupt cellular membranes .
  • Anti-inflammatory Effects : Certain derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

Several studies have assessed the biological activity of quinoline derivatives, including the target compound:

StudyCell Line/ModelObserved ActivityReference
Study 1Cancer cell lines (e.g., HeLa)Significant cytotoxicity with IC50 values in the micromolar range
Study 2Bacterial strains (e.g., E. coli)Inhibition of growth at specific concentrations
Study 3Inflammatory models (e.g., RAW 264.7 macrophages)Reduced secretion of TNF-alpha and IL-6

Case Studies

  • Anticancer Activity : A study conducted on various quinoline derivatives revealed that those with similar structural features to 2-(6-ethoxy...) exhibited potent cytotoxic effects against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research indicated that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Properties : In a model of acute inflammation, compounds structurally related to the target showed a marked decrease in inflammatory markers, indicating their potential use in treating inflammatory diseases .

Properties

IUPAC Name

2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-3-34-21-12-10-19(11-13-21)27(32)24-17-30(18-26(31)29-20-8-6-5-7-9-20)25-15-14-22(35-4-2)16-23(25)28(24)33/h5-17H,3-4,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVUPEZLLLYHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.